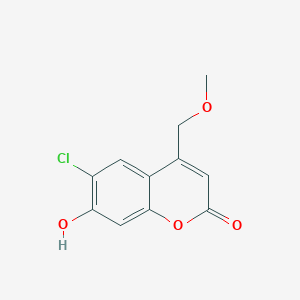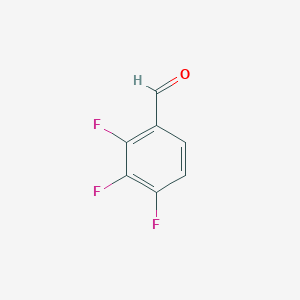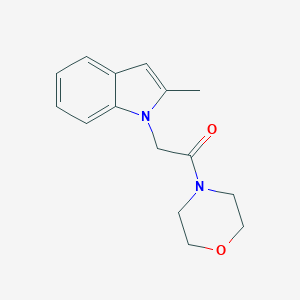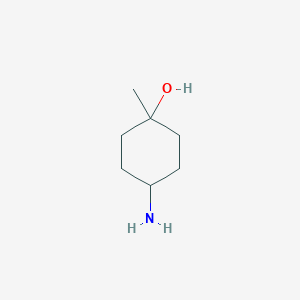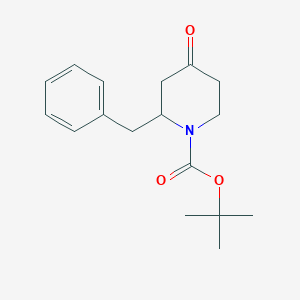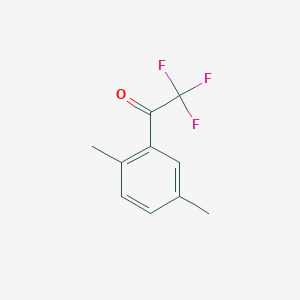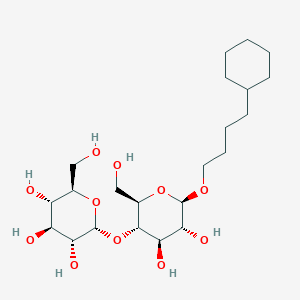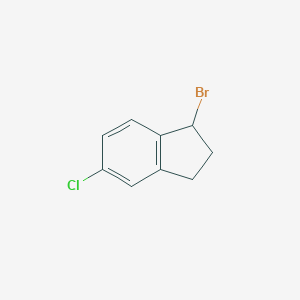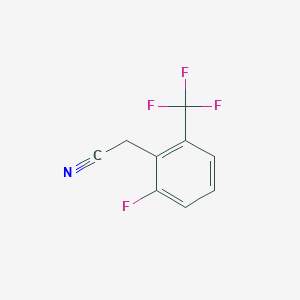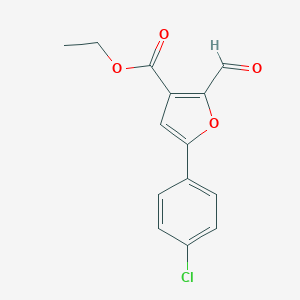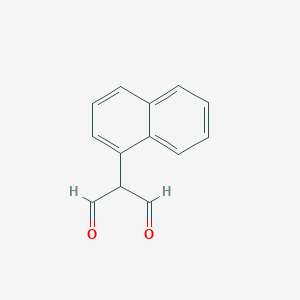
2-Naphthalen-1-YL-malonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-1-YL-malonaldehyde is a chemical compound with the molecular formula C13H10O2 . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
The synthesis of 2-Naphthalen-1-YL-malonaldehyde and similar compounds often involves multicomponent reactions . For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis
The molecular structure of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving 2-Naphthalen-1-YL-malonaldehyde can be studied using various techniques. For example, the colorimetric sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism based on UV-Vis and NMR titration experiments in conjunction with density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various techniques. For instance, the experimental FT-IR and FT-Raman spectra of similar compounds are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .Orientations Futures
The future directions for the study of 2-Naphthalen-1-YL-malonaldehyde and similar compounds could involve exploring the molecular mechanism through which these compounds inhibit various biological targets, developing novel fungicides, and designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-Naphthalen-1-YL-malonaldehyde for the rapid synthesis of versatile biologically relevant heterocycles .
Propriétés
IUPAC Name |
2-naphthalen-1-ylpropanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVPSMAEXAMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-1-YL-malonaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

